molecular formula C21H19ClN2OS B2674123 3-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898433-48-2

3-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2674123
CAS RN: 898433-48-2
M. Wt: 382.91
InChI Key: GTECVFLOMVSTSH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a chloro, indolin-1-yl, and thiophen-2-yl group. In

Scientific Research Applications

Synthesis and Chemical Transformations

Research in the field of chemical synthesis highlights the utility of related compounds in forming intricate molecular structures. For instance, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involve heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to the formation of molecules with significant biological activity potential (Cucek & Verček, 2008). Such processes underscore the importance of these compounds in synthesizing bioactive molecules.

Biological Activity Exploration

The exploration of biological activities of related compounds is a significant area of research. For example, studies on cognitive enhancing agents have revealed that certain compounds show promising antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential therapeutic applications (Ono et al., 1995). Additionally, the synthesis and evaluation of triazolylindole derivatives for antifungal activity highlight the potential of indole-based compounds in addressing fungal infections (Singh & Vedi, 2014).

Molecular Interaction and Mechanism Studies

Research on the molecular interactions and mechanisms involving related compounds provides valuable insights into their chemical behavior and potential applications. For example, the elucidation and Hirshfeld surface analysis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide contribute to understanding the molecular packing and intermolecular interactions in crystals, which is crucial for designing molecules with desired physical and chemical properties (Geetha et al., 2019).

properties

IUPAC Name

3-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTECVFLOMVSTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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